(Z)-2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylacetohydrazide
Description
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Properties
IUPAC Name |
2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-13-7-9-14(10-8-13)11-16-18(24)22(19(25)26-16)12-17(23)21-20-15-5-3-2-4-6-15/h2-11,20H,12H2,1H3,(H,21,23)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZOUAGZFZEHDH-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylacetohydrazide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound features a unique structure that combines a thiazolidinone core with a hydrazide moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- Thiazolidinone ring : Known for its diverse biological activities.
- Hydrazide functional group : Often associated with enhanced biological activity.
Molecular Formula
- C17H18N2OS2
- Molecular Weight : 342.46 g/mol
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Studies suggest that the presence of the 4-methylbenzylidene substituent enhances the compound's activity against these pathogens by facilitating better interaction with bacterial cell wall synthesis enzymes .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.45 |
| A549 | 0.53 |
| HeLa | 0.52 |
These results indicate that this compound exhibits selective cytotoxicity, which is crucial for developing targeted cancer therapies .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines. In experimental models, it has been shown to reduce levels of TNF-alpha and IL-6, suggesting a mechanism that may involve modulation of inflammatory pathways.
The mechanism underlying the biological activities of this compound is thought to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Binding Affinity : Molecular docking studies suggest strong binding interactions with target proteins involved in inflammation and cancer pathways .
Case Studies
Several studies have explored the biological activities of thiazolidinone derivatives similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that modifications in the thiazolidinone structure significantly affected antimicrobial potency, highlighting the importance of structural diversity in drug design.
- Cytotoxicity Against Cancer Cells : Research indicated that specific substitutions on the thiazolidinone ring enhanced anticancer activity, providing insights into optimizing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
